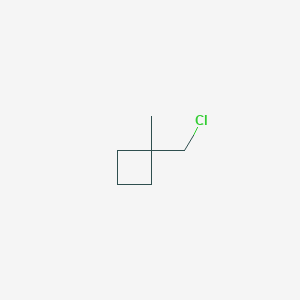

1-(Chloromethyl)-1-methylcyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(クロロメチル)-1-メチルシクロブタンは、同一の炭素原子にクロロメチル基とメチル基が結合したシクロブタン環を特徴とする有機化合物です。この化合物は、有機合成や工業プロセスで多様な用途を持つことで知られる有機塩素化合物のファミリーに属しています。

製造方法

合成経路と反応条件

1-(クロロメチル)-1-メチルシクロブタンは、様々な方法で合成することができます。 一般的な方法の1つは、塩化亜鉛や塩化アルミニウムなどのルイス酸触媒の存在下で、クロロメチル メチルエーテルやパラホルムアルデヒドなどのクロロメチル化剤を用いて、1-メチルシクロブタンをクロロメチル化することです . この反応は、通常、0°Cから50°Cの温度範囲で、穏やかな条件下で行われます .

工業生産方法

1-(クロロメチル)-1-メチルシクロブタンの工業生産では、通常、製品の品質と収率を安定させるために連続フロー反応器が使用されます。 このプロセスは、触媒の存在下で1-メチルシクロブタン溶液にクロロメチル化剤を制御しながら添加し、続いて蒸留や結晶化などの精製工程で目的の生成物を単離することによって行われます .

準備方法

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-1-methylcyclobutane can be synthesized through various methods. One common approach involves the chloromethylation of 1-methylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chloromethylating agents to a solution of 1-methylcyclobutane in the presence of a catalyst, followed by purification steps such as distillation or crystallization to isolate the desired product .

化学反応の分析

反応の種類

1-(クロロメチル)-1-メチルシクロブタンは、以下を含む様々な化学反応を起こします。

置換反応: クロロメチル基は、アミン、アルコール、チオールなどの求核剤によって置換され、対応するアミン、エーテル、またはチオエーテルを生成します.

酸化反応: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化され、カルボン酸やケトンを生成することができます.

還元反応: クロロメチル基の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、メチルシクロブタンを生成します.

一般的な試薬と条件

置換: 求核剤(アミン、アルコール、チオール)、ルイス酸(塩化亜鉛、塩化アルミニウム)、溶媒(ジクロロメタン、トルエン)。

酸化: 酸化剤(過マンガン酸カリウム、三酸化クロム)、溶媒(アセトン、水)。

還元: 還元剤(水素化リチウムアルミニウム、水素化ホウ素ナトリウム)、溶媒(エーテル、テトラヒドロフラン)。

主な生成物

置換: アミン、エーテル、チオエーテル。

酸化: カルボン酸、ケトン。

還元: メチルシクロブタン。

科学的研究の応用

1-(クロロメチル)-1-メチルシクロブタンは、科学研究においていくつかの用途があります。

作用機序

1-(クロロメチル)-1-メチルシクロブタンの作用機序は、クロロメチル基の存在により求電子剤としての反応性に基づいています。 この求電子性により、求核置換反応に参加することができます。この反応では、求核剤が塩素に結合した炭素原子を攻撃し、新しい化学結合を形成します . 関与する分子標的と経路は、使用される特定の求核剤と反応条件によって異なります .

類似化合物の比較

1-(クロロメチル)-1-メチルシクロブタンは、以下のような他のクロロメチル置換シクロアルカンと比較することができます。

1-(クロロメチル)シクロブタン: 追加のメチル基がなく、反応性と用途が異なります。

1-(クロロメチル)-1-エチルシクロブタン: メチル基の代わりにエチル基が含まれており、立体効果と化学的挙動に違いが生じます。

1-(クロロメチル)-1-メチルシクロペンタン: 5員環を特徴としており、1-(クロロメチル)-1-メチルシクロブタンの4員環と比較して、環ひずみと反応性に影響を与えます.

類似化合物との比較

1-(Chloromethyl)-1-methylcyclobutane can be compared with other chloromethyl-substituted cycloalkanes, such as:

1-(Chloromethyl)cyclobutane: Lacks the additional methyl group, resulting in different reactivity and applications.

1-(Chloromethyl)-1-ethylcyclobutane: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and chemical behavior.

1-(Chloromethyl)-1-methylcyclopentane: Features a five-membered ring, which affects its ring strain and reactivity compared to the four-membered ring of this compound.

特性

分子式 |

C6H11Cl |

|---|---|

分子量 |

118.60 g/mol |

IUPAC名 |

1-(chloromethyl)-1-methylcyclobutane |

InChI |

InChI=1S/C6H11Cl/c1-6(5-7)3-2-4-6/h2-5H2,1H3 |

InChIキー |

XCHAMUVGEQJKER-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC1)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。